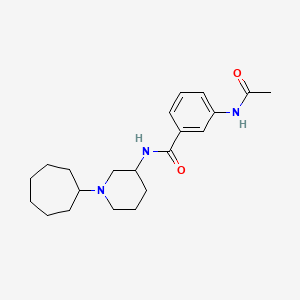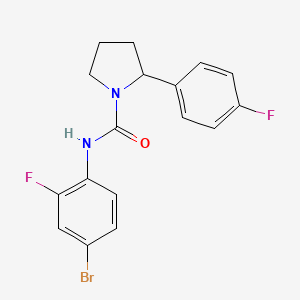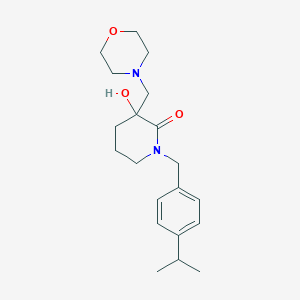![molecular formula C18H14FN3O B5969214 3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B5969214.png)
3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of fluorophenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities . Another study reported the synthesis of thiazolo[4,5-b]pyridin-2(3H)-one derivatives via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the crystal structure of (3E,5E)-3-(2-fluorobenzylidene)-1-((4-acetamidophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one was reported .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, the product 11h was synthesized in 95% yield, probably due to the high nucleophilicity of the piperonyl amine (doubly activated by the di-oxamethylene group in its 3,4-positions) combined with the highly activated 2-bromobenzaldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound was obtained as a brown color solid; IR (KBr) ν max 3416, 1243 cm −1; 1 H NMR (DMSO- d 6, 400.13 MHz): δ = 7.50 (1H, d, J = 7.6 Hz, H-7), 7.10–7.21 (2H, m, H-8, H-9), 5.92 (1H, s, H-1), 5.26 (1H, s, H-3), 3.14 (2H, s, H-10); 13 C NMR (DMSO- d 6, 100.62 MHz): δ = 148.9 (–N–C–N–, C-5), 136.7 (–C–N–, C-4), 131.9 (–N–CH, C-7), 123.9 (–CH, C-9), 112.9 (–CH, C-8); 31 P NMR (DMSO- d 6, 161.9 MHz): δ = −8.47; ESI-MS (pos) m/z = 171 (M + H +) (100), 153 (M + H + –H 2 O) (38) .Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been known to interact with a variety of biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially influencing various biological processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways due to their broad range of biological activity .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, ML3403, a pyridinyl imidazole derivative, was found to undergo sulfoxidation to form its active metabolite ML3603 in human hepatic microsomal incubations . The study also found that CYP3A4 plays a pivotal role in the sulfoxidation reaction .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action and stability of similar compounds .
Future Directions
The future directions for the study of “3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Further studies could explore the potential of these compounds in the treatment of various diseases.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-phenyl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-13-6-8-14(9-7-13)22-11-20-17-15(10-16(23)21-18(17)22)12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMSNSWPODOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dichlorophenyl)-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5969138.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5969152.png)
![methyl 5-[1-(allylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5969157.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B5969162.png)

![1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one](/img/structure/B5969170.png)
![2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide](/img/structure/B5969177.png)


![2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5969194.png)
![[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969206.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5969218.png)

![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5969229.png)
